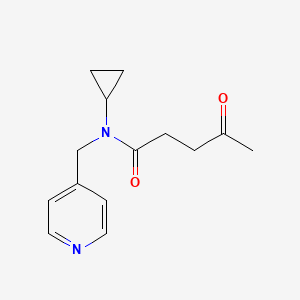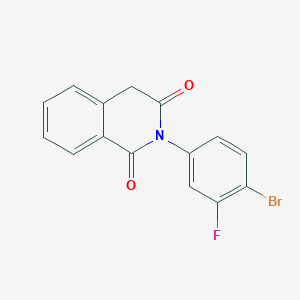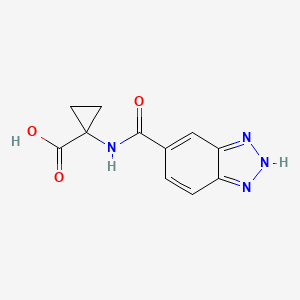![molecular formula C13H12F3NO3 B7580874 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)
1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid, also known as TFMPX, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFMPX has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid is not fully understood. However, it has been proposed that 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid exerts its pharmacological effects by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines. 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has also been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. Additionally, 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has been shown to inhibit the NS5B polymerase of hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has been shown to inhibit the replication of viruses such as hepatitis C virus and dengue virus. In vivo studies have shown that 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid exhibits anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has also been extensively studied for its pharmacological properties, making it a well-characterized compound for lab experiments. However, 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid also has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has not been extensively studied in animal models, making it difficult to translate its pharmacological effects to human patients.
Future Directions
1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has several potential future directions for research. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its anti-cancer properties and its potential use in treating various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid and its potential use in treating viral infections. Overall, 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has significant potential for therapeutic applications, and further research is needed to fully explore its pharmacological properties.
Synthesis Methods
1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid can be synthesized through a series of chemical reactions that involve the condensation of 4-trifluoromethylphenylacetic acid with cyclopropanecarboxylic acid. The resulting compound is then treated with thionyl chloride and ammonia to yield the final product, 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid.
Scientific Research Applications
1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid has been found to exhibit anti-viral properties by inhibiting the replication of viruses such as hepatitis C virus and dengue virus.
properties
IUPAC Name |
1-[[2-[4-(trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)9-3-1-8(2-4-9)7-10(18)17-12(5-6-12)11(19)20/h1-4H,5-7H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHUHKKRLMMJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)

![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)
![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)

![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)
![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)